Anagyrine

Description

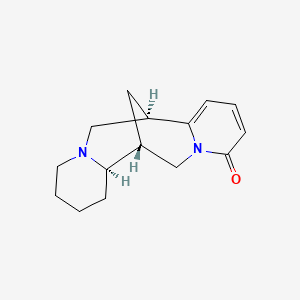

Structure

3D Structure

Properties

IUPAC Name |

(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEQMASDZFXSJI-JHJVBQTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-89-5 | |

| Record name | (-)-Anagyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anagyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANAGYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYU1U980Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anagyrine Alkaloid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine is a tetracyclic quinolizidine alkaloid predominantly found in the plant genus Lupinus and first identified in Anagyris foetida. Renowned for its teratogenic effects, particularly "crooked calf disease" in cattle, this compound has garnered significant scientific interest. This technical guide provides an in-depth overview of the natural sources, geographical distribution, and quantitative analysis of this compound. It details the biosynthetic pathway of this alkaloid and furnishes comprehensive experimental protocols for its extraction, isolation, and quantification, aiming to serve as a critical resource for researchers in natural product chemistry, toxicology, and drug development.

Natural Sources and Geographical Distribution

This compound's presence is most notably documented in various species of the genus Lupinus, commonly known as lupines. These plants are widely distributed throughout North and South America, as well as in North Africa and the Mediterranean.[1] The alkaloid was first isolated from the toxic legume Anagyris foetida, a shrub native to the Mediterranean region.[2][3] this compound has also been identified in Thermopsis rhombifolia.[3]

The distribution of this compound-containing lupines is particularly concentrated in the western United States, where they are a common component of rangeland flora.[4] Species such as Lupinus sericeus (silky lupine), Lupinus caudatus (tailcup lupine), and Lupinus leucophyllus (velvet lupine) are frequently cited as containing significant levels of this compound.[4][5] The presence and concentration of this compound can vary between different species, and even within the same species depending on the geographical location, environmental conditions, and the developmental stage of the plant.[4]

Quantitative Distribution of this compound in Lupinus Species

The concentration of this compound varies significantly among different Lupinus species and also between different parts of the plant. The seeds and flowers generally contain the highest concentrations of the alkaloid.[4][5] this compound levels are also influenced by the phenological stage of the plant, with concentrations often being higher in the early growth stages and decreasing as the plant matures.[4][5] The following tables summarize the quantitative data on this compound content in various Lupinus species.

| Plant Species | Plant Part | This compound Concentration (g/kg dry matter) | Reference |

| Lupinus alpestris (Mountain Silvery Lupine) | Not specified | Potentially teratogenic levels | [6] |

| Lupinus andersonii (Anderson's Lupine) | Not specified | Potentially teratogenic levels | [6] |

| Lupinus argenteus (Silvery Lupine) | Not specified | Potentially teratogenic levels | [6] |

| Lupinus burkei (Burke's Lupine) | Not specified | Potentially teratogenic levels | [6] |

| Lupinus caudatus (Tailcup Lupine) | Whole plant | > 1.44 | [4][6] |

| Lupinus cyaneus (Mt. Rose Lupine) | Not specified | 10.27 | [6] |

| Lupinus erectus (Tall Silvery Lupine) | Not specified | Potentially teratogenic levels | [6] |

| Lupinus evermannii (Evermann's Lupine) | Not specified | Potentially teratogenic levels | [6] |

| Lupinus latifolius (Broadleafed Lupine) | Not specified | Potentially teratogenic levels | [6][7] |

| Lupinus leucophyllus (Velvet Lupine) | Whole plant | 2.7 (0.27%) | [8][9] |

| Lupinus leucophyllus (Velvet Lupine) | Pod stage | 2.9 - 3.7 (0.29% - 0.37%) | [5] |

| Lupinus littoralis (Seashore Lupine) | Not specified | Potentially teratogenic levels | [6] |

| Lupinus polyphyllus (Washington Lupine) | Not specified | Potentially teratogenic levels | [6] |

| Lupinus sericeus (Silky Lupine) | Whole plant | > 1.44 | [4][6] |

| Lupinus sulphureus (Sulphur Lupine) | Not specified | Potentially teratogenic levels | [1] |

Note: "Potentially teratogenic levels" refers to concentrations at or above 1.44 g/kg dry matter, a threshold identified to cause "crooked calf disease".[6]

Biosynthesis of this compound

This compound is a quinolizidine alkaloid, a class of compounds biosynthetically derived from the amino acid L-lysine.[10] The biosynthesis of the quinolizidine ring system is a complex process involving several enzymatic steps. The generally accepted pathway proceeds through the formation of cadaverine from lysine, which then serves as the precursor for the formation of the characteristic ring structures of these alkaloids.[1][10] this compound, being a tetracyclic quinolizidine alkaloid with a pyridone ring, is formed through further modifications of the basic tetracyclic structure.

Experimental Protocols

Extraction and Isolation of this compound from Lupinus Species

The following protocol is a representative method for the extraction and isolation of this compound from dried plant material, synthesized from various published methodologies.

Materials:

-

Dried and finely ground Lupinus plant material (leaves, stems, seeds)

-

0.5 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Centrifuge

-

Sonicator

-

pH meter or pH indicator strips

-

Separatory funnel

Procedure:

-

Acid Extraction:

-

Weigh 10 g of the dried, powdered plant material into a flask.

-

Add 100 mL of 0.5 M HCl.

-

Sonication or maceration of the mixture for 1-2 hours at room temperature to facilitate the extraction of the protonated alkaloids into the aqueous acidic phase.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.

-

Decant and collect the acidic supernatant.

-

Repeat the extraction process on the plant residue with another 50 mL of 0.5 M HCl to ensure complete extraction.

-

Combine the acidic supernatants.

-

-

Basification and Liquid-Liquid Extraction:

-

Transfer the combined acidic extract to a separatory funnel.

-

Slowly add 1 M NaOH dropwise while stirring until the pH of the solution reaches 10-11. This deprotonates the alkaloid salts, converting them into their free base form.

-

Add 50 mL of dichloromethane to the separatory funnel.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The organic layer (bottom) containing the free base alkaloids will be a distinct phase from the aqueous layer (top).

-

Drain the lower dichloromethane layer into a clean, dry flask.

-

Repeat the extraction of the aqueous layer twice more with 50 mL portions of dichloromethane.

-

Combine all the dichloromethane extracts.

-

-

Drying and Concentration:

-

Add anhydrous sodium sulfate to the combined dichloromethane extract to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

The resulting residue is the crude alkaloid extract containing this compound.

-

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a mass selective detector (MSD).

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Splitless.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 10 minutes.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

Sample Preparation:

-

Dissolve a known amount of the crude alkaloid extract in a suitable solvent such as methanol or dichloromethane to a final concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

Quantification:

-

Prepare a series of standard solutions of a certified this compound reference standard at known concentrations.

-

Inject the standards to generate a calibration curve by plotting the peak area of the characteristic this compound ion against concentration.

-

Inject the prepared sample and determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from plant material.

Conclusion

This technical guide has provided a detailed overview of the natural sources, geographical distribution, and quantitative analysis of the this compound alkaloid. The primary sources are plants of the Lupinus genus, with significant distribution in western North America. The concentration of this compound is highly variable depending on the species, plant part, and growth stage. The provided experimental protocols for extraction and GC-MS analysis offer a solid foundation for researchers. A deeper understanding of the distribution and biosynthesis of this compound is crucial for mitigating its toxic effects on livestock and for exploring its potential pharmacological properties. The methodologies and data presented herein are intended to facilitate further research into this important natural product.

References

- 1. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ALKALOIDS AND ITS ASSAY METHODS | PPT [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species [frontiersin.org]

- 10. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Anagyrine in Lupinus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a tetracyclic quinolizidine alkaloid (QA) found in various species of the genus Lupinus.[1][2] These alkaloids are of significant interest due to their toxic properties, particularly the teratogenic effects of this compound, which can cause "crooked calf disease" in livestock.[1][2] Understanding the biosynthetic pathway of this compound is crucial for developing strategies to mitigate its presence in forage and for exploring the potential pharmacological applications of related compounds. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a branch of the well-established quinolizidine alkaloid pathway, which originates from the amino acid L-lysine. While the initial steps are well-characterized, the terminal steps leading specifically to this compound are less defined and are presented here based on current scientific understanding and biosynthetic logic. The entire pathway is believed to primarily occur in the chloroplasts of leaf tissues.

The biosynthesis can be broadly divided into four key stages:

-

Formation of the Precursor Cadaverine: The pathway is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC).[3]

-

Synthesis of the Quinolizidine Skeleton: Cadaverine is then oxidatively deaminated to 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. Three molecules of cadaverine are ultimately utilized to construct the tetracyclic quinolizidine core of sparteine. While the exact mechanism is still under investigation, it is believed to involve a series of condensation and cyclization reactions. One proposed intermediate is 17-oxosparteine, formed by the enzyme 17-oxosparteine synthase.[3]

-

Formation of Sparteine: Sparteine is considered a central intermediate in the biosynthesis of many tetracyclic QAs.[4] Recent studies in Lupinus angustifolius have identified a cytochrome P450 monooxygenase (CYP71D189) and a short-chain dehydrogenase/reductase (SDR1) that are involved in the conversion of (-)-sparteine to other QAs like (+)-lupanine, confirming sparteine's role as a key precursor.[4][5][6][7]

-

Hypothesized Conversion of Sparteine to this compound: The final steps leading to this compound are not yet fully elucidated. It is hypothesized that sparteine undergoes a dehydrogenation reaction to introduce a double bond into the quinolizidine ring system, a characteristic feature of this compound. This oxidative step is likely catalyzed by a dehydrogenase or oxidase.

Below is a DOT script for visualizing the proposed biosynthesis pathway.

Quantitative Data

The concentration of this compound and other quinolizidine alkaloids can vary significantly between different Lupinus species, as well as within different tissues of the same plant and at different developmental stages. The following tables summarize available quantitative data.

Table 1: this compound Concentration in Various Lupinus Species

| Lupinus Species | Tissue | This compound Concentration (g/kg dry weight) | Reference |

| L. caudatus (Tailcup lupine) | Whole Plant | Up to 1.44 | [2] |

| L. leucophyllus | Whole Plant | 2.7 | [8] |

| L. sericeus (Silky lupine) | Whole Plant | Potentially teratogenic levels | [1] |

| L. argenteus | Seedpods | Present | [9] |

| L. formosus | Whole Plant | Potentially teratogenic levels | [1] |

| L. alpestris | Whole Plant | Not detected | [1] |

| L. andersonii | Whole Plant | Not detected | [1] |

| L. polyphyllus | Not specified | Not detected | [10] |

| L. albus | Not specified | Not detected | [10] |

| L. angustifolius | Not specified | Not detected | [10] |

| L. luteus | Not specified | Not detected | [10] |

| L. mutabilis | Not specified | Not detected | [10] |

Table 2: Total Quinolizidine Alkaloid Content in Selected Lupinus Species

| Lupinus Species | Total Alkaloid Content (% of dry weight) | Reference |

| L. luteus (bitter) | 3.17 | [10] |

| L. angustifolius (bitter) | 0.85 | [10] |

| L. albus (bitter) | 1.25 | [10] |

| L. mutabilis (bitter) | 2.50 | [10] |

| L. luteus (sweet) | 0.003 | [10] |

| L. angustifolius (sweet) | 0.010 | [10] |

| L. albus (sweet) | 0.009 | [10] |

| L. mutabilis (sweet) | 0.040 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

Protocol 1: Extraction and Quantification of Quinolizidine Alkaloids by GC-MS

This protocol is adapted from methodologies described for the analysis of lupin alkaloids.[11]

1. Materials and Reagents:

- Dried and ground plant material (Lupinus seeds, leaves, etc.)

- 0.5 N Hydrochloric acid (HCl)

- 5 N Sodium hydroxide (NaOH)

- Dichloromethane (CH₂Cl₂)

- Solid-phase extraction (SPE) columns (e.g., Extrelut)

- Anhydrous sodium sulfate

- Internal standard (e.g., caffeine)

- This compound analytical standard

- Gas chromatograph coupled with a mass spectrometer (GC-MS)

2. Extraction Procedure:

- Weigh 100 mg of finely ground plant material into a centrifuge tube.

- Add 5 mL of 0.5 N HCl, vortex thoroughly, and sonicate for 30 minutes.

- Centrifuge at 3000 x g for 10 minutes.

- Collect the supernatant. Repeat the extraction of the pellet with another 5 mL of 0.5 N HCl.

- Pool the supernatants and adjust the pH to 12 with 5 N NaOH.

- Apply the alkaline extract to a pre-conditioned SPE column.

- Elute the alkaloids with 20 mL of dichloromethane.

- Dry the eluate over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.

- Re-dissolve the residue in a known volume of dichloromethane (e.g., 1 mL) containing the internal standard.

3. GC-MS Analysis:

- Column: VF-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[11]

- Injector Temperature: 250°C.[11]

- Oven Program: Initial temperature of 70°C for 1 min, ramp to 150°C at 40°C/min, then to 300°C at 6°C/min, and hold for 1 min.[11]

- Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

- Mass Spectrometer: Electron impact (EI) mode at 70 eV, scanning from m/z 50 to 450.[11]

4. Quantification:

- Prepare a calibration curve using the this compound analytical standard.

- Quantify the this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

The following DOT script illustrates the workflow for this protocol.

Protocol 2: Assay of Lysine Decarboxylase (LDC) Activity

This protocol is based on a colorimetric assay that measures the pH change resulting from the production of cadaverine.[12][13]

1. Materials and Reagents:

- Plant protein extract

- L-lysine monohydrochloride

- Pyridoxal 5'-phosphate (PLP)

- Potassium phosphate buffer (0.1 M, pH 6.0)

- Bromocresol purple indicator solution

- Spectrophotometer or microplate reader

2. Assay Procedure:

- Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 6.0), 50 µM L-lysine, 10 µM PLP, and an appropriate concentration of bromocresol purple.[14]

- Add the plant protein extract to initiate the reaction. The final volume should be suitable for the cuvette or microplate well being used.

- Incubate the reaction at 37°C.

- Monitor the change in absorbance at 595 nm over time. The increase in pH due to cadaverine production will cause a color change in the bromocresol purple indicator.

- Calculate the initial reaction rate from the linear portion of the absorbance versus time curve.

3. Calculation of Enzyme Activity:

- One unit of LDC activity is typically defined as the amount of enzyme that produces 1 µmol of cadaverine per minute under the specified conditions.

- A standard curve of absorbance versus pH should be generated to relate the change in absorbance to the change in proton concentration, and thus to the amount of cadaverine produced.

Regulation of this compound Biosynthesis

The regulation of quinolizidine alkaloid biosynthesis, including that of this compound, is complex and not fully understood. It is known to be influenced by developmental stage, tissue type, and environmental factors. In some lupin species, "low-alkaloid" mutations have been identified that significantly reduce the overall QA content, suggesting the presence of key regulatory genes.[5] Further research, including transcriptomic and genomic approaches, is needed to identify the specific transcription factors and signaling pathways that control the expression of this compound biosynthetic genes.

Conclusion and Future Directions

While the general framework of quinolizidine alkaloid biosynthesis is established, the specific enzymatic steps leading to the formation of this compound from sparteine remain an active area of research. The identification and characterization of the enzymes involved in this conversion will be a significant step forward in understanding and potentially manipulating the production of this toxic alkaloid in Lupinus species. The development of advanced analytical techniques and the application of multi-omics approaches will undoubtedly accelerate these discoveries, with implications for agricultural safety and the exploration of novel pharmaceuticals.

References

- 1. journals.uair.arizona.edu [journals.uair.arizona.edu]

- 2. repository.arizona.edu [repository.arizona.edu]

- 3. Sparteine - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Metabolic engineering of narrow-leafed lupin for the production of enantiomerically pure (-)-sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic engineering of narrow‐leafed lupin for the production of enantiomerically pure (−)‐sparteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The total alkaloid and this compound contents of some bitter and sweet selections of lupin species used as food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization and Antimicrobial Activity of Alkaloid Extracts from Seeds of Different Genotypes of Lupinus spp. [mdpi.com]

- 12. A Liquid-Based Colorimetric Assay of Lysine Decarboxylase and Its Application to Enzymatic Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. vumicro.com [vumicro.com]

- 14. Lysine Decarboxylase with an Enhanced Affinity for Pyridoxal 5-Phosphate by Disulfide Bond-Mediated Spatial Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Anagyrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a tetracyclic quinolizidine alkaloid found in various plant species, most notably in the genus Lupinus and in Anagyris foetida.[1][2] This complex natural product has garnered significant interest due to its teratogenic effects, particularly in livestock, where it is known to cause "crooked calf disease."[3][4] A thorough understanding of its chemical structure and stereochemistry is paramount for researchers in toxicology, natural product chemistry, and drug development who may be investigating its mechanism of action, developing analytical detection methods, or exploring its potential as a pharmacological scaffold. This technical guide provides a comprehensive overview of the core structural and stereochemical features of this compound, supported by available quantitative data and detailed experimental methodologies.

Chemical Structure

This compound is a member of the quinolizidine alkaloid family, characterized by a core 1-azabicyclo[4.4.0]decane moiety.[1][2] Its molecular formula is C₁₅H₂₀N₂O, with a molar mass of 244.33 g/mol .[5] The systematic IUPAC name for this compound is (1R,9R,10R)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4-dien-6-one.[5]

The structure of this compound consists of four fused rings, creating a rigid and complex three-dimensional architecture. This tetracyclic system is comprised of a pyridone ring fused to a quinolizidine skeleton.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀N₂O | [5] |

| Molar Mass | 244.33 g/mol | [5] |

| CAS Number | 486-89-5 | [5] |

| IUPAC Name | (1R,9R,10R)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4-dien-6-one | [5] |

| Synonyms | Monolupine, Rhombinine, Rhombinin | [5] |

Stereochemistry and Absolute Configuration

The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. This compound possesses three stereogenic centers, leading to the possibility of several stereoisomers. The determination of the precise spatial arrangement of atoms, or absolute configuration, is therefore critical.

The absolute configuration of the protonated form of this compound has been unequivocally determined through single-crystal X-ray diffraction analysis of this compound perchlorate. The chiral centers are assigned as C-6R, C-8R, and C-10R according to the Cahn-Ingold-Prelog priority rules. It is important to note that by protonation, the N2 atom also becomes a chiral center with an S configuration.

The crystal structure reveals specific conformations of the fused ring system. Ring A is nearly planar, ring B adopts a sofa conformation, and the C and D rings are in chair conformations with a cis ring junction.

Table 2: Stereochemical Data for this compound Perchlorate

| Feature | Description | Reference |

| Chiral Centers | C-6, C-8, C-10 | |

| Absolute Configuration | C-6R, C-8R, C-10R | |

| N2 Configuration (protonated) | S | |

| Ring A Conformation | Planar | |

| Ring B Conformation | Sofa | |

| Rings C and D Conformation | Twin-chair | |

| C/D Ring Junction | cis |

Experimental Protocols

The elucidation of this compound's structure and stereochemistry has relied on a combination of spectroscopic and crystallographic techniques.

Isolation and Purification of this compound

A general procedure for the isolation of this compound from plant material, adapted from the literature, is as follows:

-

Extraction: The dried and powdered plant material (e.g., aerial parts of Genista hispanica) is subjected to extraction with a suitable solvent, such as 75% ethanol.

-

Acid-Base Extraction: The ethanolic extract is concentrated, and the residue is acidified with 0.5 N HCl. This protonates the alkaloids, rendering them water-soluble. The acidic aqueous layer is then washed with a non-polar solvent (e.g., petroleum ether) to remove lipids and other non-basic compounds.

-

Basification and Extraction: The acidic solution is then basified to a pH of 10 with a base like 15% NaOH or 25% aqueous ammonia. This deprotonates the alkaloids, making them soluble in organic solvents. The free bases are then extracted with a solvent such as chloroform.

-

Chromatographic Purification: The resulting crude alkaloid mixture is subjected to column chromatography on silica gel. Elution with a solvent system like chloroform-methanol (e.g., 100:1) allows for the separation of this compound from other alkaloids. Thin-layer chromatography (TLC) can be used to monitor the separation.

X-ray Crystallography of this compound Perchlorate

The following protocol is based on the published crystal structure determination of this compound perchlorate:

-

Crystallization: Purified this compound is dissolved in acetone, and perchloric acid is added to an acidic pH of 5-6. The precipitated this compound perchlorate crystals are then recrystallized from methanol or water to yield colorless prisms suitable for X-ray diffraction.

-

Data Collection: A single crystal is mounted on a diffractometer. Data is collected using a radiation source such as Cu Kα radiation.

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². The absolute configuration is determined using anomalous dispersion effects.

Table 3: Crystallographic Data for this compound Perchlorate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.3550 (3) |

| b (Å) | 32.982 (1) |

| c (Å) | 12.8849 (4) |

| β (°) | 90.709 (3) |

| V (ų) | 3125.41 (19) |

| Z | 8 |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified alkaloid are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations in the 2D spectra are analyzed to assign all proton and carbon signals and to elucidate the connectivity of the molecule.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or in a suitable solvent.

-

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule. For this compound, key absorptions would be expected for the C=O stretch of the pyridone ring, C=C stretches of the aromatic system, and C-N and C-H stretches of the aliphatic portions. The presence of "Bohlmann bands" (around 2700-2800 cm⁻¹) can be indicative of a trans-quinolizidine conformation.[6]

Circular Dichroism (CD) Spectroscopy:

While specific CD data for this compound is not widely published, this technique is a powerful tool for studying the stereochemistry of chiral molecules in solution.

-

Sample Preparation: The sample is dissolved in a suitable transparent solvent.

-

Data Acquisition: The CD spectrum is recorded on a CD spectropolarimeter, measuring the differential absorption of left and right circularly polarized light as a function of wavelength.

-

Data Analysis: The sign and intensity of the Cotton effects in the CD spectrum are related to the absolute configuration of the molecule. This experimental data can be compared with theoretically calculated CD spectra to confirm stereochemical assignments.

Logical Relationships in Structure Elucidation

The determination of the complex structure of a natural product like this compound is a stepwise process involving the integration of data from multiple analytical techniques.

Conclusion

The chemical structure and stereochemistry of this compound have been well-established through a combination of isolation techniques, spectroscopic analysis, and definitively by single-crystal X-ray diffraction. Its tetracyclic quinolizidine framework, with a defined absolute configuration at its three chiral centers, provides a rigid molecular scaffold that dictates its biological activity. This in-depth guide, summarizing the key structural data and experimental methodologies, serves as a valuable resource for researchers working with this important and toxicologically relevant natural product. A comprehensive understanding of its structure is the foundation for further investigations into its biosynthesis, mechanism of toxicity, and potential for derivatization in drug discovery programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C15H20N2O | CID 5351589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

An In-depth Technical Guide on the Teratogenic Mechanism of Anagyrine in Fetal Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a quinolizidine alkaloid present in various species of the Lupinus genus, is a potent teratogen, primarily affecting ruminants such as cattle. Ingestion of this compound-containing plants by pregnant animals during specific gestational periods can lead to a range of congenital malformations in offspring, collectively known as "crooked calf syndrome". This syndrome is characterized by skeletal deformities including arthrogryposis (flexed or twisted limbs), scoliosis (curvature of the spine), torticollis (twisted neck), and occasional cleft palate.[1][2] The fundamental mechanism underlying this compound's teratogenicity is the inhibition of fetal movement. This guide provides a comprehensive overview of the molecular and physiological mechanisms of this compound-induced teratogenesis, with a focus on its interaction with nicotinic acetylcholine receptors and the subsequent impact on fetal development. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Teratogenic Mechanism: Inhibition of Fetal Movement

The primary teratogenic effect of this compound is not a direct disruption of organogenesis in the classical sense, but rather a consequence of prolonged reduction in fetal movement during critical developmental periods.[1][2][3] Fetal movement is essential for the proper development of the musculoskeletal system. The absence of this movement leads to joint contractures and skeletal abnormalities.

This compound crosses the placenta and acts on the developing fetal neuromuscular system.[2] The sedative effect on the fetus leads to it becoming fixed in an abnormal position while continuing to grow, resulting in deformed limbs and spine.[4] The severity of the malformations is directly related to the duration of fetal immobility and the developmental stage at which it occurs.[4]

Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)

The molecular target of this compound is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for neuromuscular transmission.[5][6] this compound acts as a partial agonist and a potent desensitizer of nAChRs, particularly the fetal muscle-type receptors.[5][6]

Mechanism of Action at the nAChR

This compound can directly, without metabolic activation, bind to and desensitize nAChRs.[5][6] This desensitization renders the receptor unresponsive to its natural ligand, acetylcholine (ACh). The prolonged inactivation of nAChRs at the neuromuscular junction leads to a failure of muscle contraction and subsequent fetal paralysis.

The interaction of this compound with nAChRs is complex. It acts as a partial agonist, meaning it can weakly activate the receptor. However, its more significant effect is the induction of a desensitized state where the receptor no longer responds to ACh.[5][6]

Quantitative Data

The following tables summarize the quantitative data on the interaction of this compound with nAChRs and its teratogenic dose-response in cattle.

Table 1: In Vitro Activity of this compound on Nicotinic Acetylcholine Receptors [5][6]

| Cell Line | Receptor Type | Parameter | Value (µM) |

| SH-SY5Y | Autonomic nAChR | EC50 | 4.2 |

| SH-SY5Y | Autonomic nAChR | DC50 | 6.9 |

| TE-671 | Fetal Muscle-Type nAChR | EC50 | 231 |

| TE-671 | Fetal Muscle-Type nAChR | DC50 | 139 |

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. DC50 (Half maximal desensitizing concentration) is the concentration of an agonist that causes 50% desensitization of the receptor.

Table 2: Dose-Response of this compound in Pregnant Cattle

| This compound Dose | Gestational Period of Exposure | Observed Teratogenic Effects | Reference |

| Not Specified | 40-70 days | Severe skeletal birth defects in calves | [3] |

| Not Specified | 40-100 days | Crooked Calf Syndrome | [2] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways and logical relationships involved in this compound teratogenicity.

References

- 1. Publication : USDA ARS [ars.usda.gov]

- 2. Lupine-induced crooked calf syndrome: mitigation through intermittent grazing management of cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Publication : USDA ARS [ars.usda.gov]

- 4. researchgate.net [researchgate.net]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Anagyrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of anagyrine, a quinolizidine alkaloid. The information is compiled from various scientific sources to support research and development activities.

Chemical and Physical Properties

This compound is a tetracyclic quinolizidine alkaloid. Its core chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 486-89-5 |

| IUPAC Name | (7R,7aR,14R)-7,7a,8,9,10,11,13,14-Octahydro-4H,6H-7,14-methanodipyrido[1,2-a:1',2'-e][1][2]diazocin-4-one |

| Molecular Formula | C₁₅H₂₀N₂O |

| Molecular Weight | 244.33 g/mol |

| SMILES | C1CCN2C[C@H]3C--INVALID-LINK--CN4C3=CC=CC4=O |

| InChI Key | FQEQMASDZFXSJI-JHJVBQTASA-N |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Pale yellow glass | [3] |

| Boiling Point | 210-215 °C at 4 mmHg; 260-270 °C at 12 mmHg | [3] |

| Density | 1.22 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in water, alcohol, chloroform, DMSO, and methanol. Slightly soluble in ether and benzene. | [3][5] |

| Optical Rotation | [α]D²⁵ = -168° (c = 4.8 in ethanol) | [3] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While complete spectra are not publicly available, the following information has been compiled from various sources.

Table 3: Summary of Spectral Data for this compound

| Technique | Description |

| ¹H and ¹³C NMR | Used for the structural elucidation of this compound. Specific chemical shifts and coupling constants are not detailed in the available literature. |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound would show characteristic absorption bands for C=O (lactam), C-N, C-H (aliphatic and aromatic), and C=C bonds. A typical IR spectrum for a related lupin alkaloid, tetrahydrorhombifoline, shows an amide carbonyl band at 1620 cm⁻¹ and trans-quinolizidine bands (Bohlmann bands) at 2850-2700 cm⁻¹.[6] |

| Mass Spectrometry (MS) | Electron Ionization Mass Spectrometry (EIMS) is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ for this compound would be observed at m/z 248.[6] |

Biological Activity and Mechanism of Action

This compound is well-known for its teratogenic effects, causing a condition known as "crooked calf disease" in cattle.[7] Its biological activity is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChR).

This compound acts as a partial agonist and a desensitizer of nAChR.[8][9] This interaction is believed to inhibit fetal movement, leading to congenital deformities.[8] The alkaloid can directly desensitize these receptors without prior metabolism.[8][9]

Table 4: Pharmacological Activity of this compound at Nicotinic Acetylcholine Receptors

| Cell Line | Receptor Type | Activity | EC₅₀ (µM) | DC₅₀ (µM) |

| SH-SY5Y | Autonomic nAChR | Partial Agonist & Desensitizer | 4.2 | 6.9 |

| TE-671 | Fetal Muscle-type nAChR | Partial Agonist & Desensitizer | 231 | 139 |

EC₅₀ (Half maximal effective concentration) and DC₅₀ (Half maximal desensitization concentration) values are from studies on cell culture models.[8][9]

Experimental Protocols

A general procedure for extracting alkaloids from plant material involves the following steps.[10] This protocol is not specific to this compound and would require optimization.

The synthesis of this compound has been reported in the chemical literature, but detailed experimental procedures are often proprietary or behind paywalls.[11] The synthesis is complex, involving multiple steps to construct the tetracyclic ring system.

Safety and Handling

This compound is a toxic and teratogenic compound.[1][3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this substance. All work should be conducted in a well-ventilated fume hood.

This guide provides a foundational understanding of the chemical, physical, and biological properties of this compound. For more detailed information, researchers are encouraged to consult the primary scientific literature.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lupin alkaloids from teratogenic and nonteratogenic lupins. III. Identification of this compound as the probable teratogen by feeding trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 7. arizona.aws.openrepository.com [arizona.aws.openrepository.com]

- 8. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Anagyrine's Interaction with Acetylcholine Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a quinolizidine alkaloid found in plants of the Lupinus genus, is a known teratogen, primarily recognized for causing "crooked calf syndrome" in livestock. Its toxic effects are largely attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), leading to neuromuscular dysfunction in developing fetuses. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on both nicotinic and muscarinic acetylcholine receptors. It consolidates quantitative data from key studies, details the experimental methodologies used to elucidate these effects, and presents visual representations of the relevant signaling pathways and experimental workflows. A notable gap in the current research is the lack of direct experimental data on this compound's interaction with muscarinic acetylcholine receptor (mAChR) subtypes. While indirect evidence suggests a low affinity, dedicated binding and functional studies on M1-M5 receptors are absent from the published literature.

This compound's Effects on Nicotinic Acetylcholine Receptors (nAChRs)

This compound has been demonstrated to act as a partial agonist and a potent desensitizer of nicotinic acetylcholine receptors. Its effects have been characterized in cell lines expressing different nAChR subtypes, primarily autonomic and fetal muscle-type receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's functional effects on nAChRs in two commonly used cell lines: SH-SY5Y (expressing autonomic nAChRs) and TE-671 (expressing fetal muscle-type nAChRs).

Table 1: Agonist Activity of this compound on nAChRs [1][2]

| Cell Line | nAChR Subtype | Parameter | Value (µM) |

| SH-SY5Y | Autonomic (primarily α3β2, α3β2β4, some α7) | EC50 | 4.2 |

| TE-671 | Fetal Muscle (α1)2β1γδ | EC50 | 231 |

Table 2: Desensitizing Activity of this compound on nAChRs [1][2]

| Cell Line | nAChR Subtype | Parameter | Value (µM) |

| SH-SY5Y | Autonomic (primarily α3β2, α3β2β4, some α7) | DC50 | 6.9 |

| TE-671 | Fetal Muscle (α1)2β1γδ | DC50 | 139 |

This compound's Effects on Muscarinic Acetylcholine Receptors (mAChRs)

Currently, there is a significant lack of direct experimental data on the effects of this compound on muscarinic acetylcholine receptors. One study investigating the nicotinic effects of this compound on SH-SY5Y cells reported that the muscarinic antagonist atropine (at a concentration of 0.1 µM) did not inhibit the this compound-induced response, suggesting that this compound does not act on muscarinic receptors in this cell line to produce the measured effect[3]. However, this is indirect evidence, and to date, no studies have been published that systematically evaluate the binding affinity (Ki) or functional activity (EC50/IC50) of this compound at the five muscarinic receptor subtypes (M1-M5). This represents a critical knowledge gap in understanding the complete pharmacological profile of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effects on nAChRs.

Cell Culture

-

SH-SY5Y Cells: Human neuroblastoma cells expressing autonomic nAChRs were cultured in a suitable medium, such as a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

-

TE-671 Cells: Human rhabdomyosarcoma cells expressing fetal muscle-type nAChRs were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained under the same conditions as SH-SY5Y cells.

Membrane Potential Assay for Agonist and Desensitization Activity

This assay measures changes in cell membrane potential upon receptor activation using a fluorescent dye.

-

Cell Plating: Cells were seeded into black-walled, clear-bottomed 96-well microplates at a suitable density and allowed to adhere overnight.

-

Dye Loading: The cell culture medium was removed, and the cells were incubated with a membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit) diluted in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes) at room temperature in the dark.

-

Assay Procedure on a Fluorescence Plate Reader (e.g., FlexStation):

-

The plate was placed in the plate reader, and baseline fluorescence was measured.

-

For Agonist Testing: A range of concentrations of this compound was added to the wells, and the change in fluorescence, indicating membrane depolarization, was recorded over time. The maximum fluorescence change was used to determine the EC50 value.

-

For Desensitization Testing: A range of concentrations of this compound was added to the wells and allowed to incubate for a short period (e.g., ~90 seconds) to induce desensitization. Subsequently, a fixed concentration of acetylcholine (ACh) was added, and the fluorescence response was measured. The inhibition of the ACh-induced response by this compound was used to calculate the DC50 value.

-

-

Data Analysis: The fluorescence data was normalized to the maximum response induced by a potent agonist (e.g., epibatidine) or to the response in control wells. Dose-response curves were generated, and EC50 and DC50 values were calculated using a suitable nonlinear regression model.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate the signaling pathways and experimental workflows.

Signaling Pathways

Caption: Signaling pathways of autonomic and fetal muscle nAChRs upon activation by this compound.

Caption: General signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors.

Experimental Workflow

Caption: Experimental workflow for determining this compound's agonist and desensitizing effects.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a partial agonist and potent desensitizer of neuronal and fetal muscle-type nicotinic acetylcholine receptors. These actions likely underlie its teratogenic effects. However, the pharmacological profile of this compound remains incomplete due to the absence of data on its interaction with muscarinic acetylcholine receptors. Future research should prioritize the investigation of this compound's binding affinities and functional activities across all five muscarinic receptor subtypes. Such studies are essential for a comprehensive risk assessment and for a complete understanding of the molecule's mechanism of action. This knowledge would be invaluable for the development of potential therapeutic interventions or diagnostic tools related to this compound toxicity.

References

Anagyrine: A Comprehensive Technical Review of its Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine is a quinolizidine alkaloid predominantly found in plants of the Lupinus (lupine) and Anagyris species. Historically, it is most notoriously recognized for its teratogenic effects in livestock, causing a condition known as "crooked calf disease." Extensive research has elucidated its primary mechanism of action, which involves interaction with cholinergic receptors. While its toxicity is well-documented, other potential pharmacological activities, including antiarrhythmic, tachycardic, diuretic, purgative, and antifungal properties, have been reported, although they are less thoroughly investigated. This technical guide provides an in-depth review of the known pharmacological activities of this compound, focusing on its effects on nicotinic acetylcholine receptors and its pharmacokinetic profile. Detailed experimental protocols for key studies are provided, and quantitative data are summarized for clarity. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its biological interactions.

Primary Pharmacological Activity: Interaction with Acetylcholine Receptors

The most extensively studied pharmacological effect of this compound is its interaction with both muscarinic and nicotinic acetylcholine receptors (nAChRs). While it binds to both, it exhibits a significantly stronger affinity for muscarinic receptors. However, its teratogenic effects are primarily attributed to its action on nAChRs.[1][2]

Mechanism of Action at Nicotinic Acetylcholine Receptors

This compound acts as a partial agonist and a potent desensitizer of nAChRs.[1][2] This dual action is central to its biological effects. As a partial agonist, it can weakly activate the receptor, but more importantly, it desensitizes the receptor to subsequent stimulation by the endogenous neurotransmitter, acetylcholine. This desensitization is believed to be the underlying cause of reduced fetal movement in pregnant cattle, leading to the skeletal deformities characteristic of crooked calf disease.[1][2] this compound has been shown to directly desensitize nAChRs without the need for metabolic activation.[1][2]

Quantitative Data: In Vitro Receptor Activity

The following table summarizes the quantitative data from in vitro studies on the interaction of this compound with nAChRs expressed in different cell lines.

| Cell Line | Receptor Type Expressed | Parameter | Value (µM) | Reference |

| SH-SY5Y | Autonomic nAChR | EC50 (Activation) | 4.2 | [1][2] |

| SH-SY5Y | Autonomic nAChR | DC50 (Desensitization) | 6.9 | [1][2] |

| TE-671 | Fetal muscle-type nAChR | EC50 (Activation) | 231 | [1][2] |

| TE-671 | Fetal muscle-type nAChR | DC50 (Desensitization) | 139 | [1][2] |

Signaling Pathway at Nicotinic Acetylcholine Receptors

The interaction of this compound with nAChRs leads to a cascade of events that ultimately results in the desensitization of the receptor. The following diagram illustrates this proposed signaling pathway.

Pharmacokinetics in Cattle

Understanding the pharmacokinetic profile of this compound is crucial for assessing its toxic potential. Studies in cattle have provided valuable data on its absorption, distribution, and elimination.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound in cattle after a single oral dose of ground Lupinus leucophyllus (2.0 g/kg of body weight). The study compared cows in low body condition (LBC) and high body condition (HBC).

| Parameter | Low Body Condition (LBC) | High Body Condition (HBC) | Reference |

| Cmax (Maximum Serum Concentration) (µg/mL) | 0.182 ± 0.023 | 0.538 ± 0.159 | [3] |

| Tmax (Time to Maximum Concentration) (hours) | 12 | 2 | [3] |

| AUC (Area Under the Curve) | 3,410 ± 509 | 8,258 ± 4,533 | |

| Elimination Half-life (E1/2) (hours) | 9.6 ± 2.0 | 7.8 ± 0.8 | [4] |

Other Reported Pharmacological Activities

While the primary focus of research has been on this compound's teratogenicity, several other pharmacological activities have been anecdotally reported, often in the context of the broader class of quinolizidine alkaloids. It is important to note that these activities are not as well-documented for this compound specifically, and further research is required to substantiate these claims with robust experimental data.

-

Antifungal Activity: Extracts from plants containing this compound have demonstrated antifungal properties.[5] However, specific studies isolating this compound and quantifying its antifungal efficacy are lacking.

-

Antiarrhythmic, Tachycardic, Diuretic, and Purgative Properties: These activities are mentioned in some chemical supplier literature for this compound.[5] The term "tachycardic" may seem contradictory to "antiarrhythmic," suggesting a complex dose-dependent or context-specific effect on cardiac function. However, primary research articles detailing the experimental conditions and providing quantitative data for these effects of this compound could not be identified in the current literature search.

Experimental Protocols

In Vitro Nicotinic Acetylcholine Receptor Activation and Desensitization Assay

This protocol is based on the methodology described by Green et al. (2017).[1][2]

Objective: To determine the half-maximal effective concentration (EC50) for activation and the half-maximal desensitizing concentration (DC50) of this compound on nAChRs.

Materials:

-

Cell lines expressing the nAChR of interest (e.g., SH-SY5Y for autonomic nAChRs, TE-671 for fetal muscle-type nAChRs).

-

This compound of known purity.

-

Acetylcholine (ACh).

-

Membrane potential-sensing dye.

-

Cell culture medium and supplements.

-

96-well microplates.

-

Fluorescence plate reader.

Procedure:

-

Cell Culture: Culture the selected cell lines under standard conditions until they reach the desired confluence for plating in 96-well microplates.

-

Dye Loading: On the day of the assay, remove the culture medium and load the cells with the membrane potential-sensing dye according to the manufacturer's instructions.

-

Activation Assay (to determine EC50):

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the different concentrations of this compound to the respective wells.

-

Measure the fluorescence change over time using a fluorescence plate reader to determine the extent of membrane potential change, which corresponds to receptor activation.

-

Plot the fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50.

-

-

Desensitization Assay (to determine DC50):

-

Expose the cells to various concentrations of this compound for a predetermined period to induce desensitization.

-

After the pre-incubation with this compound, add a fixed, predetermined concentration of acetylcholine (ACh) to all wells to activate the non-desensitized receptors.

-

Measure the fluorescence response to the ACh challenge.

-

The reduction in the ACh-induced response in the presence of this compound indicates desensitization.

-

Plot the percentage of the maximal ACh response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the DC50.

-

In Vivo Pharmacokinetic Study in Cattle

This protocol is based on the methodology described by Lee et al. (2008).[3]

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, elimination half-life) of this compound in cattle.

Materials:

-

Mature, non-lactating cows.

-

Ground plant material containing a known concentration of this compound (e.g., Lupinus leucophyllus).

-

Oral gavage equipment.

-

Blood collection tubes (e.g., for serum separation).

-

Centrifuge.

-

Analytical equipment for quantifying this compound in serum (e.g., LC-MS/MS).

Procedure:

-

Animal Acclimation and Grouping: Acclimate the cows to the experimental conditions. If investigating factors like body condition, group the animals accordingly (e.g., Low Body Condition vs. High Body Condition).

-

Dosing: Administer a single oral dose of the ground lupine plant material (e.g., 2.0 g/kg of body weight) via oral gavage.

-

Blood Sampling: Collect blood samples via jugular venipuncture at predetermined time points (e.g., 0, 1, 2, 3, 4, 6, 8, 12, 18, 24, 36, 48, and 60 hours) after dosing.

-

Serum Preparation: Process the blood samples to obtain serum by allowing the blood to clot and then centrifuging to separate the serum.

-

Sample Analysis: Quantify the concentration of this compound in the serum samples using a validated analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plot the serum this compound concentration versus time. Use pharmacokinetic software to calculate the key parameters: Cmax, Tmax, AUC, and elimination half-life.

Conclusion

This compound's primary pharmacological activity is centered on its interaction with acetylcholine receptors, particularly its ability to desensitize nicotinic acetylcholine receptors. This mechanism is well-supported by in vitro data and is the basis for its significant teratogenic effects. The pharmacokinetic profile of this compound in cattle has also been characterized, providing insights into its absorption and elimination. While other pharmacological activities such as antifungal, antiarrhythmic, diuretic, and purgative effects have been reported, these are not well-substantiated in the scientific literature with specific experimental data for this compound. Future research should focus on validating these secondary activities and elucidating their underlying mechanisms. A deeper understanding of the full pharmacological spectrum of this compound is essential for a comprehensive risk assessment and could potentially unveil novel therapeutic applications for this and related quinolizidine alkaloids.

References

- 1. Quinolizidine-Based Variations and Antifungal Activity of Eight Lupinus Species Grown under Greenhouse Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop’s utilization and breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical Information and Biological Activities of Quinolizidine Alkaloids in Sophora: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Anagyrine Content Variation in Lupinus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine, a quinolizidine alkaloid found in various species of the Lupinus genus, is a compound of significant interest due to its teratogenic effects in livestock, causing "crooked calf disease".[1][2][3] This toxicity also raises concerns for human health, particularly through the consumption of products from animals that have grazed on this compound-containing lupins.[4] Conversely, the unique chemical structure of this compound and other quinolizidine alkaloids presents potential pharmacological properties that warrant further investigation for drug development. Understanding the variation in this compound content across different Lupinus species is crucial for agricultural safety, toxicological studies, and the exploration of its therapeutic potential. This technical guide provides a comprehensive overview of this compound content in various Lupinus species, detailed experimental protocols for its quantification, and a visualization of its biosynthetic pathway.

Data Presentation: this compound and Total Alkaloid Content in Lupinus Species

The concentration of this compound and total alkaloids can vary significantly between different Lupinus species and even between different accessions of the same species.[1][2] Environmental conditions, plant part, and growth stage also influence alkaloid levels.[5][6] The following tables summarize quantitative data from various studies, providing a comparative look at this compound and total alkaloid content in several Lupinus species. All concentrations are expressed in grams per kilogram (g/kg) of dry matter.

Table 1: this compound and Total Alkaloid Content in Field-Grown Lupinus Species [1]

| Lupinus Species | Common Name | This compound (g/kg) | Total Alkaloids (g/kg) |

| L. argenteus | Silvery Lupine | 0.0 - 4.5 | 11.4 - 50.2 |

| L. leucophyllus | Woolly-leaf Lupine | 0.0 - 3.8 | 8.0 - 25.0 |

| L. sericeus | Silky Lupine | 0.0 - 2.5 | 6.0 - 12.0 |

| L. caudatus | Tailcup Lupine | 1.5 - 3.2 | 6.0 - 12.0 |

| L. burkei | Burke's Lupine | 0.0 - 1.8 | 10.0 - 30.0 |

| L. polyphyllus | Bigleaf Lupine | 0.0 - 0.5 | 5.0 - 15.0 |

| L. laxiflorus | Spurred Lupine | 0.0 - 0.1 | 8.0 - 25.0 |

| L. sulphureus | Sulphur Lupine | Not Detected | 4.2 - 18.0 |

Table 2: this compound Content in Greenhouse-Grown Lupinus Species Accessions with Potentially Teratogenic Levels (>1.44 g/kg) [1]

| Lupinus Species | Common Name | This compound (g/kg) | Total Alkaloids (g/kg) |

| L. alpestris | Mountain Silvery Lupine | 1.5 - 2.8 | 10.0 - 20.0 |

| L. andersonii | Anderson's Lupine | >1.44 | Average |

| L. arbustus | Longspur Lupine | >1.44 | - |

| L. latifolius | Broadleaf Lupine | >1.44 | Above Average |

| L. leucophyllus | Woolly-leaf Lupine | 1.5 - 4.0 | 15.0 - 25.0 |

| L. nevadensis | Nevada Lupine | >1.44 | - |

| L. prunophilus | Pine Lupine | >1.44 | - |

| L. sericeus | Silky Lupine | 1.5 - 3.0 | 10.0 - 20.0 |

| L. sulphureus | Sulphur Lupine | >1.44 | - |

| L. caudatus | Tailcup Lupine | 1.5 - 3.5 | 8.0 - 15.0 |

| L. formosus | Summer Lupine | >1.44 | - |

It is important to note that some Lupinus species, particularly those used for food and feed such as L. luteus, L. angustifolius, and L. albus, have been bred to have very low alkaloid content and typically do not contain this compound.[7]

Experimental Protocols

The accurate quantification of this compound in Lupinus species is essential for research and safety assessment. The most common analytical method employed is gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS).[6][8]

Sample Preparation and Alkaloid Extraction

This protocol is a synthesis of methods described in the literature.[4][8][9]

Materials:

-

Dried and finely ground Lupinus plant material (leaves, stems, or seeds)

-

0.5 N Hydrochloric acid (HCl)

-

5 N Sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2)

-

Solid Phase Extraction (SPE) columns (e.g., Extrelut)

-

Sonicator

-

Centrifuge

-

Rotary evaporator or vacuum concentrator

Procedure:

-

Weigh approximately 0.25 g of the finely ground plant material into a centrifuge tube.

-

Add 8 mL of 0.5 N HCl to the tube.

-

Sonicate the mixture for 30 minutes to facilitate the extraction of alkaloids as their hydrochloride salts.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process (steps 2-5) on the plant material pellet with another 8 mL of 0.5 N HCl to ensure complete extraction.

-

Pool the supernatants from both extractions.

-

Adjust the pH of the pooled supernatant to approximately 12 with 5 N NaOH. This converts the alkaloid salts back to their free base form.

-

For purification and concentration, apply the basified extract to an SPE column (e.g., Extrelut).

-

Elute the total alkaloids from the column with dichloromethane (3 x 20 mL).

-

Evaporate the dichloromethane eluate to dryness under vacuum at 40°C using a rotary evaporator or vacuum concentrator.

-

Reconstitute the dried residue in a known volume (e.g., 1.5 mL) of dichloromethane for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following GC-MS parameters are based on typical conditions used for quinolizidine alkaloid analysis.[6][8]

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (e.g., Agilent 6890 GC with 5973 MS detector).

GC Conditions:

-

Column: VF-5ms (5% phenyl, 95% methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 1:10.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp 1: Increase to 150°C at a rate of 40°C/min.

-

Ramp 2: Increase to 300°C at a rate of 6°C/min.

-

Final hold: 300°C for 1 minute.

-

MS Conditions:

-

Ion Source Temperature: 220°C.

-

Interface Temperature: 270°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 50 to 450 m/z.

Quantification:

-

This compound and other alkaloids are identified based on their retention times and mass spectra compared to certified reference standards.

-

Quantification is typically performed by generating a calibration curve with known concentrations of an this compound standard. An internal standard may also be used to improve accuracy.

Mandatory Visualization

Quinolizidine Alkaloid Biosynthesis Pathway

This compound is a member of the quinolizidine alkaloid family, which are all derived from the amino acid L-lysine. The general biosynthetic pathway is initiated by the decarboxylation of L-lysine to form cadaverine.[10]

Caption: General biosynthetic pathway of quinolizidine alkaloids, including this compound.

Experimental Workflow for this compound Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying this compound in Lupinus samples.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fingerprinting alkaloids for traceability: Semi-untargeted UHPLC-MS/MS approach in raw lupins as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Selection of an optimal method for screening the collection of narrow-leaved lupine held by the Vavilov Institute for the qualitative and quantitative composition of seed alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

The Structural Elucidation of Anagyrine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine, a tetracyclic quinolizidine alkaloid, is a natural product of significant interest due to its teratogenic effects and its presence in various plant species of the Fabaceae family, notably in the genera Anagyris and Lupinus. The rigid, chiral structure of this compound has made it a subject of extensive spectroscopic and crystallographic studies. This technical guide provides a comprehensive overview of the structural elucidation of this compound and its close analogs, lupanine, sparteine, and cytisine. It details the experimental protocols for isolation and characterization and presents key quantitative data to aid researchers in the identification and analysis of these complex natural products.

Structural Elucidation of this compound

The definitive structure of this compound (C₁₅H₂₀N₂O) has been established through a combination of spectroscopic methods and single-crystal X-ray diffraction.

X-Ray Crystallography

The absolute configuration and detailed molecular geometry of this compound were unequivocally determined by X-ray crystallography of its perchlorate salt.[1][2][3]

Table 1: Crystallographic Data for this compound Perchlorate [1][2][3]

| Parameter | Value |

| Molecular Formula | C₁₅H₂₁N₂O⁺·ClO₄⁻ |

| Molecular Weight | 344.79 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.3550 (3) |

| b (Å) | 32.982 (1) |

| c (Å) | 12.8849 (4) |

| β (°) | 90.709 (3) |

| Volume (ų) | 3125.41 (19) |

| Z | 8 |

| Density (calculated) (Mg m⁻³) | 1.465 |

The crystal structure reveals that the this compound molecule consists of four fused rings. Ring A is nearly planar, and ring B adopts a sofa conformation. Rings C and D are in chair conformations with a cis ring junction.[1][2][3]

Spectroscopic Analysis

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Key ¹H and ¹³C NMR Chemical Shift Data for this compound and its Analogs

| Compound | Proton/Carbon | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| This compound | Aromatic Protons | ~6.0 - 7.5 | ~110 - 150 | General Knowledge |

| Carbonyl Carbon | - | ~164 | General Knowledge | |

| Lupanine | H-10eq | 4.49 (dt, J = 13.3, 2.3 Hz) | - | [4] |

| C-2 (C=O) | - | 170.8 | [5] | |

| C-4 | - | 58.4 | [5] | |

| C-6 | - | 56.1 | [5] | |

| C-10 | - | 45.1 | [5] | |

| Sparteine | H-10α | 2.43 (dt, J = 11.0, 2.5 Hz) | - | [1] |

| C-2 | - | 57.0 | [6] | |

| C-6 | - | 61.3 | [6] | |

| C-10 | - | 35.1 | [6] | |

| C-17 | - | 25.1 | [6] | |

| Cytisine | Aromatic Protons | 6.0 - 7.4 | ~105 - 151 | [7][8][9] |

| C-2 (C=O) | - | 164.5 | [8] | |

| C-6 | - | 138.9 | [8] | |

| C-7 | - | 49.9 | [8] | |

| C-9 | - | 53.2 | [8] |

1.2.2. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a key technique for the identification of this compound and its analogs. The fragmentation patterns are characteristic of the quinolizidine alkaloid skeleton.

Table 3: Key Mass Spectral Data for this compound

| m/z | Interpretation |

| 244 | [M]⁺ |

| 215 | [M - NCH₃]⁺ |

| 146 | Retro-Diels-Alder fragmentation |

| 134 | Further fragmentation |

Structural Analogs of this compound

This compound belongs to the broader class of tetracyclic quinolizidine alkaloids, which includes structurally related compounds such as lupanine, sparteine, and cytisine. These analogs share a common biosynthetic origin from lysine and exhibit variations in their ring stereochemistry and functional groups.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of this compound from plant material.[1]

-

Extraction:

-

Air-dried and powdered plant material (e.g., aerial parts of Genista hispanica) is extracted with a chloroform-methanol mixture (e.g., 100:1 v/v) at room temperature.

-

The solvent is removed under reduced pressure to yield a crude alkaloid extract.

-

-

Acid-Base Extraction:

-

The crude extract is dissolved in 10% acetic acid.

-

The acidic solution is washed with chloroform to remove neutral and weakly basic compounds.

-

The aqueous layer is then made basic (pH 9-10) with 25% aqueous ammonia.

-

The alkaloids are extracted from the basic aqueous solution with chloroform.

-

The chloroform extract is dried over anhydrous sodium sulfate and concentrated.

-

-

Chromatographic Purification:

-

The concentrated alkaloid mixture is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using Dragendorff's reagent for visualization of alkaloids.

-

Fractions containing this compound are combined and the solvent is evaporated.

-

Crystallization of this compound Perchlorate

For X-ray crystallographic analysis, this compound is often crystallized as its perchlorate salt.[1]

-

Dissolve the purified this compound in acetone.

-

Add perchloric acid dropwise until the pH of the medium is acidic (pH 5-6).

-

The precipitated this compound perchlorate crystals are collected by filtration.

-